molecular formula C17H13Cl2NO5 B2878922 methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 327100-48-1

methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate

Cat. No. B2878922
M. Wt: 382.19
InChI Key: UVMDOOHKKDSVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely an organic molecule with several functional groups. It contains a pyrano[3,2-c]pyran ring, which is a type of fused bicyclic system. The molecule also has an amino group (-NH2), a carboxylate ester group (-COOCH3), and a ketone group (=O). The presence of the dichlorophenyl group indicates that there are two chlorine atoms attached to one of the benzene rings in the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrano[3,2-c]pyran ring system, possibly through a cyclization reaction. The dichlorophenyl group could be introduced through a substitution reaction. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fused ring system, the amino group, the carboxylate ester group, and the ketone group would all contribute to the overall structure. The dichlorophenyl group would likely be planar due to the structure of the benzene ring.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carboxylate ester group could undergo hydrolysis or transesterification, and the ketone group could be involved in reactions with nucleophiles or reducing agents.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the polar amino group could increase the compound’s solubility in polar solvents. The dichlorophenyl group could contribute to the compound’s lipophilicity.


Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • One-Pot Synthesis Methods : Research has developed efficient one-pot synthesis methods for creating tetrasubstituted thiophenes and related compounds. These methods involve annulation strategies and multi-component protocols, showcasing the compound's utility in generating complex molecules efficiently (Sahu et al., 2015).
  • Crystal Structure Analysis : Studies have also detailed the synthesis and crystal structure of compounds closely related to methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate, providing insights into the molecular and crystallographic characteristics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Shi et al., 2005).

Potential Biological and Pharmacological Activities

  • Antimicrobial and Anticancer Properties : Novel pyrazole derivatives synthesized from related compounds have shown promising antimicrobial and anticancer activities. This highlights the potential of methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate derivatives in contributing to the development of new therapeutic agents (Hafez et al., 2016).
  • Chemical Modifications and Drug Design : The chemical structure of methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate allows for modifications leading to the creation of new compounds with potential as drug candidates. Research into the synthesis, crystal structure, and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties, for instance, demonstrates the compound's role in generating structurally diverse molecules with enhanced biological activities (Kletskov et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to investigate the effect of modifying the structure of the compound, for example by changing the substituents on the pyrano[3,2-c]pyran ring or the dichlorophenyl group.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific information, further experimental studies would be needed.


properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(9-4-3-8(18)6-10(9)19)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMDOOHKKDSVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.